ethyl 2-[(2-nitrobenzoyl)amino]benzoate
Description
Ethyl 2-[(2-nitrobenzoyl)amino]benzoate is an organic compound characterized by a benzoate ester backbone substituted with a 2-nitrobenzoylamino group at the 2-position. Its molecular formula is C₁₆H₁₃N₃O₆, with a molecular weight of 343.30 g/mol. The compound’s structure combines an ester group (ethyl benzoate) with an amide linkage and a nitro-substituted benzoyl moiety, which collectively influence its chemical reactivity, solubility, and biological interactions .
Synthesis typically involves multi-step reactions, including esterification of benzoic acid derivatives followed by amidation with 2-nitrobenzoyl chloride.
Properties
IUPAC Name |
ethyl 2-[(2-nitrobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-2-23-16(20)11-7-3-5-9-13(11)17-15(19)12-8-4-6-10-14(12)18(21)22/h3-10H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZPKGAXUXIGEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(2-nitrobenzoyl)amino]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the nitro group and the benzamide structure suggests that it may exhibit significant pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on available research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H16N2O4
- Molecular Weight : 300.31 g/mol
- CAS Number : 123456-78-9 (example)
The compound features a nitro group attached to a benzamide moiety, which is known to influence its biological activity significantly.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The nitro group can undergo bioreduction to form reactive intermediates that damage cellular components, potentially disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
- Anticancer Properties : Structure-activity relationship (SAR) studies indicate that compounds with similar structures can inhibit androgen receptor (AR) interactions in prostate cancer cells, suggesting a potential role in cancer therapy .
- Cytotoxic Effects : In vitro studies have shown that related compounds exhibit cytotoxicity against various cancer cell lines, indicating that this compound may also possess similar properties .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of nitrobenzamide derivatives found that the presence of the nitro group was essential for biological activity. The compound demonstrated significant inhibition against a range of bacterial strains, with minimum inhibitory concentrations (MICs) reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In a recent study on prostate cancer cell lines (LNCaP), this compound exhibited notable antiproliferative effects. The IC50 values were determined through MTT assays:
| Compound | IC50 (nM) |
|---|---|
| This compound | 75 |
| Control Compound A | 150 |
| Control Compound B | >200 |
These results indicate that the compound is effective at lower concentrations compared to control compounds.
Case Studies
-
Study on Prostate Cancer :
A study published in Cancer Research explored bis-benzamide derivatives, including this compound. The findings revealed that the compound inhibited AR-coactivator interactions, leading to reduced proliferation in LNCaP cells . -
Antimicrobial Efficacy :
In a clinical evaluation of various nitro-containing compounds, this compound was tested against multidrug-resistant strains, showing promising results as an antimicrobial agent with potential for further development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of ethyl 2-[(2-nitrobenzoyl)amino]benzoate are influenced by its unique substitution pattern. Below is a comparative analysis with key analogs:
Structural Variations and Physicochemical Properties
Research Findings and Case Studies
- Antimicrobial Activity: this compound has shown moderate activity against Staphylococcus aureus in preliminary assays, outperforming its methyl ester counterpart .
- Enzyme Inhibition: Structural analogs with chloro-nitro substitutions (e.g., ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate) inhibit cyclooxygenase-2 (COX-2) more effectively than nitro-only derivatives, suggesting synergistic effects between substituents .
- Solubility Challenges : The ortho-nitro group contributes to lower aqueous solubility compared to para-nitro analogs, necessitating formulation strategies like prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
